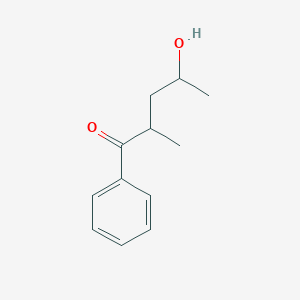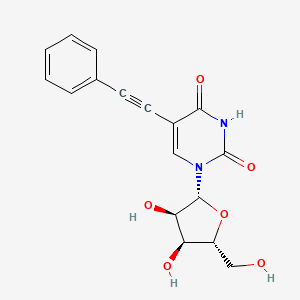![molecular formula C14H22INO4Si B12597528 tert-Butyl[2-(2-iodo-5-nitrophenoxy)ethoxy]dimethylsilane CAS No. 874336-02-4](/img/structure/B12597528.png)
tert-Butyl[2-(2-iodo-5-nitrophenoxy)ethoxy]dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl[2-(2-iodo-5-nitrophenoxy)ethoxy]dimethylsilane is an organosilicon compound with the molecular formula C14H24INO4Si. This compound is characterized by the presence of a tert-butyl group, an iodo group, a nitrophenoxy group, and a dimethylsilane moiety. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Méthodes De Préparation
The synthesis of tert-Butyl[2-(2-iodo-5-nitrophenoxy)ethoxy]dimethylsilane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-iodo-5-nitrophenol and tert-butyl[2-(2-hydroxyethoxy)dimethylsilane.
Reaction Conditions: The reaction between 2-iodo-5-nitrophenol and tert-butyl[2-(2-hydroxyethoxy)dimethylsilane is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound.
Analyse Des Réactions Chimiques
tert-Butyl[2-(2-iodo-5-nitrophenoxy)ethoxy]dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Applications De Recherche Scientifique
tert-Butyl[2-(2-iodo-5-nitrophenoxy)ethoxy]dimethylsilane has a wide range of applications in scientific research:
Biology: The compound is utilized in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl[2-(2-iodo-5-nitrophenoxy)ethoxy]dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodo group can undergo nucleophilic substitution, while the nitro group can be reduced to an amino group. These transformations enable the compound to act as a versatile intermediate in the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
tert-Butyl[2-(2-iodo-5-nitrophenoxy)ethoxy]dimethylsilane can be compared with other similar compounds, such as:
tert-Butyl[2-(2-iodoethoxy)ethoxy]dimethylsilane: This compound lacks the nitrophenoxy group and has different reactivity and applications.
tert-Butyl[2-(2-iodoethoxy)dimethylsilane: This compound has a simpler structure and is used in different synthetic applications.
tert-Butyl[2-(2-iodo-4-nitrophenoxy)ethoxy]dimethylsilane: This compound has a similar structure but with a different substitution pattern on the phenoxy ring, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in organic synthesis.
Propriétés
Numéro CAS |
874336-02-4 |
|---|---|
Formule moléculaire |
C14H22INO4Si |
Poids moléculaire |
423.32 g/mol |
Nom IUPAC |
tert-butyl-[2-(2-iodo-5-nitrophenoxy)ethoxy]-dimethylsilane |
InChI |
InChI=1S/C14H22INO4Si/c1-14(2,3)21(4,5)20-9-8-19-13-10-11(16(17)18)6-7-12(13)15/h6-7,10H,8-9H2,1-5H3 |
Clé InChI |
IAZAUBCTYCKRLL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCOC1=C(C=CC(=C1)[N+](=O)[O-])I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(Chloromethyl)pyridin-2-yl]amino}-2-oxoethyl acetate](/img/structure/B12597446.png)
![Acetamide,N-(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12597455.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl-](/img/structure/B12597458.png)
![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B12597465.png)

![2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-3-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B12597493.png)




![Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)-](/img/structure/B12597517.png)
![1,4-Diazabicyclo[2.2.2]octane;pentanedioic acid](/img/structure/B12597520.png)
![4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]thiomorpholine](/img/structure/B12597529.png)
